Ethyl 2-(2,5-dimethylimidazol-1-yl)acetate
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Overview
Description
Ethyl 2-(2,5-dimethylimidazol-1-yl)acetate is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl ester group attached to the imidazole ring, which is substituted with two methyl groups at positions 2 and 5. The compound is known for its versatility and utility in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,5-dimethylimidazol-1-yl)acetate typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles . The process involves the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,5-dimethylimidazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Substituted imidazole esters and amides.
Scientific Research Applications
Ethyl 2-(2,5-dimethylimidazol-1-yl)acetate has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of functional materials, dyes for solar cells, and catalysts.
Mechanism of Action
The mechanism of action of ethyl 2-(2,5-dimethylimidazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Ethyl 2-(2,5-dimethylimidazol-1-yl)acetate can be compared with other imidazole derivatives:
Clemizole: An antihistaminic agent with a similar imidazole core.
Omeprazole: An antiulcer drug that contains an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole structure.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
52726-28-0 |
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Molecular Formula |
C9H15ClN2O2 |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
ethyl 2-(2,5-dimethylimidazol-1-yl)acetate;hydrochloride |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-4-13-9(12)6-11-7(2)5-10-8(11)3;/h5H,4,6H2,1-3H3;1H |
InChI Key |
KRGNNVDUDVNRSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=CN=C1C)C.Cl |
Origin of Product |
United States |
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